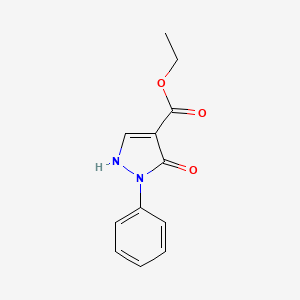

3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-羧酸乙酯

描述

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate is a compound that belongs to the family of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate was not found in the search results.科学研究应用

Antileishmanial Activity

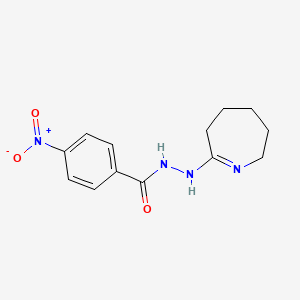

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored the antileishmanial potential of pyrazole derivatives. Specifically, hydrazine-coupled pyrazoles, including ethyl pyrazole-4-carboxylate, have demonstrated promising activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

Malaria, transmitted by Plasmodium strains through mosquito bites, remains a major global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. Hydrazine-coupled pyrazole derivatives, including ethyl pyrazole-4-carboxylate, have shown promise as potential antimalarial agents. Compounds 14 and 15 demonstrated significant inhibition effects against Plasmodium berghei in vivo .

Metal Ion Extraction and Spectrophotometric Determination

Ethyl pyrazole-4-carboxylate has found applications in analytical chemistry. Researchers have utilized it for the extraction and spectrophotometric determination of metal ions . Its ability to complex with metal ions makes it valuable in analytical techniques.

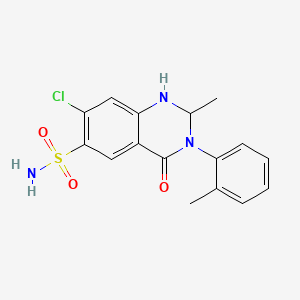

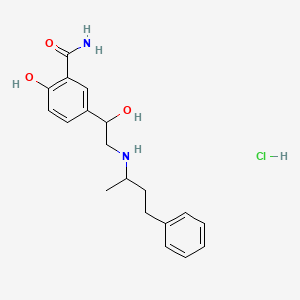

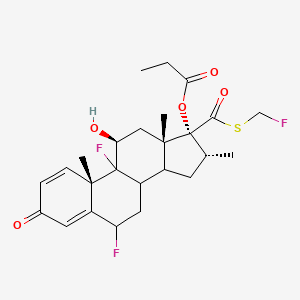

Bioactive Component in Commercial Medicines

The pyrazole framework appears frequently as a bioactive component in commercially available medicines. Notably, it is present in drugs such as Floxan 2 (anti-inflammatory), pyrazomycin 3 (anti-cancer), difenamizole 4 (anti-inflammatory), and deramaxx 5 (NSAID) . This versatility underscores its potential in drug development.

Industrial Applications

Beyond medicine, ethyl pyrazole-4-carboxylate finds use in paint and photographic industries. Additionally, it contributes to the development of heat-resistant resins . Its stability and reactivity make it valuable in various industrial contexts.

Structural Studies and Theoretical Calculations

Researchers have conducted structural studies on pyrazole derivatives, including ethyl pyrazole-4-carboxylate. These investigations involve X-ray crystallography, Hirshfeld analysis, and theoretical calculations. Understanding its molecular structure aids in optimizing its properties for specific applications .

作用机制

Target of Action

Similar compounds have been known to interact with various biological targets, leading to a broad range of chemical and biological properties .

Mode of Action

It’s worth noting that the compound belongs to the pyrazole class, which is known for its diverse pharmacological effects . The process of its formation involves sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-H shift .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Similar compounds have been used in studies of pharmacokinetics and drug metabolism .

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It’s worth noting that similar compounds have been found to be stable at room temperature and highly soluble in polar solvents .

属性

IUPAC Name |

ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFAFMVYYSHQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279197, DTXSID20952870 | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

CAS RN |

30588-33-1, 88585-32-4 | |

| Record name | NSC11628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

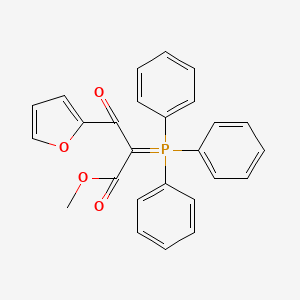

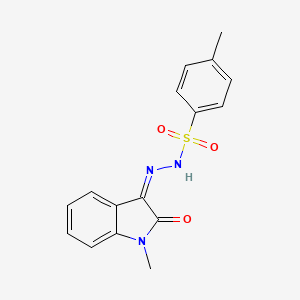

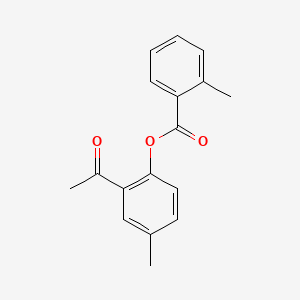

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dithia-4,7,8-triazabicyclo[4.2.0]octa-1(6),7-diene-5-thione](/img/structure/B7791197.png)

![N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide](/img/structure/B7791236.png)

![3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B7791239.png)

![1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene](/img/structure/B7791240.png)